Topoisomerase II inhibitor 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

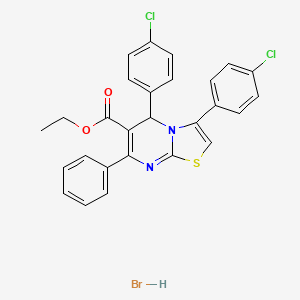

Molecular Formula |

C27H21BrCl2N2O2S |

|---|---|

Molecular Weight |

588.3 g/mol |

IUPAC Name |

ethyl 3,5-bis(4-chlorophenyl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |

InChI |

InChI=1S/C27H20Cl2N2O2S.BrH/c1-2-33-26(32)23-24(18-6-4-3-5-7-18)30-27-31(25(23)19-10-14-21(29)15-11-19)22(16-34-27)17-8-12-20(28)13-9-17;/h3-16,25H,2H2,1H3;1H |

InChI Key |

IXCMDLNDDZUXJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=CS2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Topoisomerase II Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the novel anticancer agent, Topoisomerase II inhibitor 11. The information presented is collated from primary research and is intended to give researchers and drug development professionals a detailed understanding of its biological activity.

Core Compound Information

This compound, also identified as compound 3d in its primary study, is a novel fused pyrimidine derivative. It has demonstrated potent inhibitory activity against topoisomerase II and significant cytotoxic effects on specific cancer cell lines.[1]

Quantitative Biological Activity

The biological efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Topoisomerase II Inhibitory Activity [2]

| Compound | IC₅₀ (µM) |

| This compound | 2.89 |

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | % Inhibition | IC₅₀ (µM) |

| A498 | Renal Cancer | 92.46 | 3.5 |

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism, primarily targeting the nuclear enzyme topoisomerase II. This inhibition disrupts the normal cell cycle, ultimately leading to programmed cell death (apoptosis).

Inhibition of Topoisomerase II

Topoisomerase II is a crucial enzyme that alters DNA topology, which is essential for DNA replication, transcription, and chromosome segregation. This compound directly interferes with the catalytic cycle of this enzyme.[2]

Induction of G2/M Cell Cycle Arrest

By inhibiting topoisomerase II, this compound effectively halts the cell cycle at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.[1][2]

Induction of Apoptosis

The sustained cell cycle arrest and DNA damage resulting from topoisomerase II inhibition trigger the intrinsic apoptotic pathway. This programmed cell death is a key component of the compound's cytotoxic effect.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the induction of apoptosis and the experimental workflow used to determine the core mechanism of action.

Detailed Experimental Protocols

The following are the methodologies for the key experiments cited in the primary research for this compound.[1]

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of 60 human tumor cell lines was used, with a focus on the A498 renal cancer cell line for more detailed studies.

-

Procedure: The assay was performed according to the protocol of the National Cancer Institute (NCI). Cells were seeded in 96-well plates and incubated for 24 hours. The test compound was then added at various concentrations and incubation continued for 48 hours.

-

Data Analysis: Cell viability was determined using a sulforhodamine B (SRB) protein assay. The percentage of growth inhibition was calculated, and IC₅₀ values were determined from dose-response curves.

Topoisomerase II Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.

-

Procedure: Supercoiled plasmid DNA was incubated with human topoisomerase II enzyme in the presence and absence of the test compound. The reaction was stopped, and the different topological forms of DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis.

-

Data Analysis: The intensity of the DNA bands was quantified using densitometry. The concentration of the inhibitor that caused 50% inhibition of the enzyme activity (IC₅₀) was calculated.

Cell Cycle Analysis

-

Cell Line: A498 renal cancer cells.

-

Procedure: Cells were treated with this compound at its IC₅₀ concentration for 48 hours. Cells were then harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC)

-

Cell Line: A498 renal cancer cells.

-

Principle: This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC).

-

Procedure: Cells were treated with this compound. After incubation, cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The stained cells were then analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) was quantified.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Topoisomerase II Inhibitor (Compound 3d), a Novel Thiazolopyrimidine Derivative

This technical guide provides a comprehensive overview of a promising anti-cancer agent, Topoisomerase II Inhibitor 11, referred to in its originating study as compound 3d. This molecule belongs to a novel series of thiazolopyrimidine derivatives designed for their potential to inhibit topoisomerase II, a critical enzyme in DNA replication and a key target in cancer therapy.[1][2][3] This document consolidates available quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action, including relevant signaling pathways.

Core Compound Profile

Compound 3d is a synthetic thiazolopyrimidine derivative that has demonstrated significant cytotoxic activity against various human tumor cell lines.[1][2][3] Its design is based on the structural features of known DNA intercalators and topoisomerase II inhibitors, aiming to create a potent anti-proliferative agent.[1][2]

Quantitative Data Summary

The anti-proliferative activity of compound 3d and its analogs has been evaluated against several cancer cell lines. The following tables summarize the key quantitative data, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity of Thiazolopyrimidine Derivatives (IC50 in µM)

| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT-116 (Colorectal Carcinoma) |

| 3c | >100 | 1.80 ± 0.01 | 3.20 ± 0.01 |

| 3d | 7.20 ± 0.02 | 1.90 ± 0.01 | 4.10 ± 0.01 |

| 4c | 1.20 ± 0.01 | 0.90 ± 0.01 | 1.50 ± 0.01 |

| 6a | 2.30 ± 0.01 | 1.10 ± 0.01 | 2.80 ± 0.01 |

| 6b | 1.50 ± 0.01 | 0.80 ± 0.01 | 1.90 ± 0.01 |

| 7b | 1.90 ± 0.01 | 1.50 ± 0.01 | 3.50 ± 0.01 |

| Doxorubicin | 1.10 ± 0.01 | 0.70 ± 0.01 | 1.30 ± 0.01 |

Data sourced from El-Zoghbi et al. (2023). Values are presented as mean ± standard deviation.[1][2]

Table 2: Topoisomerase II Inhibitory Activity (IC50 in µM)

| Compound | Topoisomerase II IC50 (µM) |

| 3d | Not explicitly reported, but selected for further study based on cytotoxicity. |

| 4c | 0.23 ± 0.01 |

| Etoposide | 0.32 ± 0.01 |

| Doxorubicin | 0.83 ± 0.02 |

Data for compound 4c, a highly potent analog from the same series, and reference drugs are provided for context. Data sourced from El-Zoghbi et al. (2023).[1][2]

Experimental Protocols

This section details the methodologies for the key experiments conducted to characterize compound 3d and its analogs.

Synthesis of Thiazolopyrimidine Derivatives (General Procedure)

The synthesis of the thiazolopyrimidine core involves a multi-step reaction sequence. The general route for the synthesis of compounds in the 3a-d series is as follows:

-

Synthesis of Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate (3a):

-

An equimolar mixture of the starting pyrimidine derivative (1 mmol) and monochloroacetic acid (1.5 mmol) is heated under reflux in glacial acetic acid (10 ml) containing anhydrous sodium acetate (1.5 mmol) and acetic anhydride (3 ml) for 6 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting solid is filtered, dried, and recrystallized from ethanol to yield compound 3a.[1]

-

-

Synthesis of Ethyl 2-(substituted benzylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (3b-d):

-

A mixture of compound 3a (1 mmol) and the appropriate aromatic aldehyde (1 mmol) is refluxed in glacial acetic acid (15 ml) with a few drops of piperidine for 8-12 hours.

-

The reaction mixture is cooled and poured onto crushed ice.

-

The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to afford the final compounds 3b-d.[1]

-

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding:

-

Human cancer cell lines (A549, MCF-7, and HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

The cells are allowed to attach and grow for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

-

-

Compound Treatment:

-

The test compounds (including compound 3d) are dissolved in DMSO to create stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The cells are treated with different concentrations of the compounds and incubated for 48 hours.[4]

-

-

MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.[5]

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.[6]

-

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.

-

Reaction Mixture Preparation:

-

Enzyme and Inhibitor Addition:

-

Incubation and Reaction Termination:

-

The reaction mixtures are incubated at 37°C for 30 minutes.

-

The reaction is terminated by adding 2 µL of 10% SDS and 1 µL of proteinase K (10 mg/mL), followed by incubation at 37°C for another 15 minutes.[9]

-

-

Agarose Gel Electrophoresis:

-

The samples are mixed with loading dye and loaded onto a 1% agarose gel containing ethidium bromide.

-

Electrophoresis is carried out to separate the supercoiled and relaxed forms of the plasmid DNA.

-

The DNA bands are visualized under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.[10]

-

Mechanism of Action and Signaling Pathways

Topoisomerase II inhibitors are broadly classified into two categories: catalytic inhibitors and topoisomerase II poisons.[4][6] While the precise classification for compound 3d is not definitively reported in the initial findings, the structural similarity to other intercalative agents and the potent activity of its analogs suggest it may function as a topoisomerase II poison.[1][2] Topoisomerase II poisons stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks.[11]

These DNA double-strand breaks trigger a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway for Topoisomerase II inhibition and the general experimental workflows.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. texaschildrens.org [texaschildrens.org]

Topoisomerase II inhibitor 11 IC50 value determination

An In-depth Technical Guide to the Determination of IC50 Values for Topoisomerase II Inhibitors

This guide provides a comprehensive overview of the experimental procedures and data analysis required to determine the half-maximal inhibitory concentration (IC50) of a Topoisomerase II inhibitor, herein referred to as "Inhibitor 11." The IC50 value is a critical parameter for characterizing the potency of a potential therapeutic agent that targets Topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[1][2][3]

Introduction to Topoisomerase II and Inhibition

Topoisomerase II enzymes resolve topological problems in DNA, such as supercoils and knots, by creating transient double-strand breaks.[2][4] This process is vital for cell division, making Topoisomerase II a key target for anticancer drugs.[2][4] Inhibitors of Topoisomerase II are broadly classified into two categories:

-

Interfacial Poisons (IFPs): These compounds, like etoposide and doxorubicin, stabilize the covalent complex between Topoisomerase II and DNA, leading to an accumulation of DNA double-strand breaks and ultimately apoptosis.[2][5][6]

-

Catalytic Inhibitors: These agents interfere with the enzymatic activity of Topoisomerase II without stabilizing the DNA-protein complex.[2][4] They can, for example, block ATP binding or prevent the enzyme from binding to DNA.[2]

The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[1][3] A lower IC50 value indicates a more potent inhibitor.[7]

Experimental Protocol: Topoisomerase II Decatenation Assay

The decatenation assay is a common in vitro method to measure the catalytic activity of Topoisomerase II and the potency of its inhibitors. The assay relies on the ability of Topoisomerase II to resolve catenated networks of DNA, typically kinetoplast DNA (kDNA), into individual minicircles.

Materials and Reagents

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) substrate

-

5x Assay Buffer (e.g., 0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)[5]

-

20 mM ATP solution[5]

-

Inhibitor 11 stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

-

6x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Experimental Procedure

-

Preparation of Complete Assay Buffer: On the day of the experiment, prepare the 5x Complete Assay Buffer by mixing equal volumes of Buffer A and Buffer B (containing ATP). This buffer is not stable and should be made fresh.[8][9]

-

Reaction Setup: Assemble the reactions on ice in microcentrifuge tubes. A typical 20-30 µL reaction mixture includes:

-

Nuclease-free water

-

5x Complete Assay Buffer

-

kDNA (e.g., 200 ng)[10]

-

Varying concentrations of Inhibitor 11 (and a solvent control, e.g., DMSO)

-

Human Topoisomerase IIα (e.g., 1-5 units)[11]

The enzyme should be added last to initiate the reaction.[5]

-

-

Incubation: Transfer the reaction tubes to a 37°C water bath or heat block and incubate for 30 minutes.[5][8][10]

-

Reaction Termination: Stop the reaction by adding 1/10th volume of 10% SDS.[5][8] This is a critical step to trap the enzyme-DNA complexes if the inhibitor is an interfacial poison.[5]

-

Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the protein.[5]

-

Sample Preparation for Electrophoresis: Add 1/10th volume of 6x Stop Buffer/Loading Dye to each reaction tube.[5]

-

Agarose Gel Electrophoresis:

-

Visualization and Data Analysis:

-

Visualize the DNA bands under UV light and capture an image.

-

Quantify the intensity of the decatenated DNA bands and the catenated kDNA bands using densitometry software.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation

The quantitative results of the decatenation assay should be summarized in a clear and organized table.

| Inhibitor 11 Conc. (µM) | Decatenated DNA (Intensity) | Catenated DNA (Intensity) | % Inhibition |

| 0 (Control) | 1000 | 50 | 0 |

| 0.1 | 850 | 200 | 15 |

| 1 | 550 | 500 | 45 |

| 10 | 150 | 900 | 85 |

| 100 | 20 | 1030 | 98 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for Topoisomerase II Decatenation Assay.

Topoisomerase II Catalytic Cycle and Inhibition

Caption: Topoisomerase II Inhibition Mechanisms.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. The Importance of IC50 Determination | Visikol [visikol.com]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. topogen.com [topogen.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. inspiralis.com [inspiralis.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Pro-Apoptotic Effects of Topoisomerase II Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Concept: Induction of Apoptosis by Topoisomerase II Inhibition

Topoisomerase II (Topo II) enzymes are crucial for managing DNA topology during essential cellular processes like replication, transcription, and chromosome segregation.[1][2] Topo II inhibitors exert their cytotoxic effects by trapping the enzyme on the DNA in a "cleavable complex," where the DNA is cut but not yet re-ligated.[3][4] This stabilization of the Topo II-DNA complex leads to the accumulation of persistent DNA double-strand breaks (DSBs).[2][5][6] These DSBs are recognized by the cell's DNA damage response (DDR) machinery, which, if the damage is too extensive to be repaired, triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8]

Quantitative Data on Pro-Apoptotic Effects

The following tables summarize quantitative data on the pro-apoptotic and cytotoxic effects of various Topoisomerase II inhibitors in different cancer cell lines.

| Cell Line | Inhibitor | LD50 / IC50 | Treatment Duration | Assay | Reference |

| NB4 | Voreloxin | 0.11 µM | 48 hours | MTS Assay | [6] |

| HL-60 | Voreloxin | 0.08 µM | 48 hours | MTS Assay | [6] |

| NB4 | Etoposide | 0.28 µM | 48 hours | MTS Assay | [6] |

| HL-60 | Etoposide | 0.23 µM | 48 hours | MTS Assay | [6] |

| KG1 | Compound 6h | Not Specified | 48 hours | Annexin V/PI | [9] |

| KG1 | VP16 (Etoposide) | Not Specified | 48 hours | Annexin V/PI | [9] |

Table 1: Cytotoxicity of Topoisomerase II Inhibitors in Myeloid Leukemia Cell Lines.

| Cell Line | Inhibitor | Concentration | Apoptotic Cells (%) | Treatment Duration | Assay | Reference |

| KG1 | Compound 6h | 0.25 µM | 21.84% | 48 hours | Annexin V/PI | [9] |

| KG1 | VP16 (Etoposide) | 1.0 µM | 15.6% | 48 hours | Annexin V/PI | [9] |

Table 2: Induction of Apoptosis by Topoisomerase II Inhibitors.

Key Signaling Pathways in Topo II Inhibitor-Induced Apoptosis

The primary mechanism of apoptosis induction by Topo II inhibitors begins with the formation of drug-stabilized Topo II-DNA covalent complexes, leading to DNA double-strand breaks.[5][10] These breaks activate "DNA sensor" kinases such as ATM, ATR, and DNA-PK.[7] These kinases, in turn, phosphorylate a multitude of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[3][7] Activation of p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family (e.g., Bax, Puma, Noxa), which promote mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[7][11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a wide range of cellular substrates.[6][12] In some cellular contexts, the Fas death receptor pathway may also be involved.[7][11]

Figure 1: Simplified signaling pathway of Topoisomerase II inhibitor-induced apoptosis.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This is a widely used method to detect and quantify apoptotic cells.[13]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[13] Thus, cells can be distinguished as:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Protocol:

-

Cell Treatment: Seed cells (e.g., 1-5 x 10^5 cells) and treat with the Topoisomerase II inhibitor at various concentrations for the desired time period. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

Figure 2: Experimental workflow for the Annexin V/PI apoptosis assay.

DNA Fragmentation Assay (DNA Ladder)

Principle: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder."

Protocol:

-

Cell Treatment and Lysis: Treat cells as described above. After treatment, lyse the cells using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).

-

Protein Removal: Treat the lysate with Proteinase K to digest cellular proteins, including histones bound to the DNA.

-

RNA Removal: Treat with RNase A to remove RNA, which could interfere with the visualization of DNA fragments.

-

DNA Precipitation: Precipitate the DNA from the lysate using ethanol or isopropanol.

-

Electrophoresis: Wash and resuspend the DNA pellet in a suitable buffer. Load the DNA onto a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder-like pattern is indicative of apoptosis.

Caspase Activation Assays

Principle: Apoptosis is executed by a family of proteases called caspases.[6] The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a key event. This can be measured using several methods:

-

Western Blotting: Using antibodies that specifically recognize the cleaved (active) forms of caspases.

-

Colorimetric/Fluorometric Assays: Using specific peptide substrates conjugated to a colorimetric or fluorescent reporter. When the caspase is active, it cleaves the substrate, releasing the reporter which can then be quantified.

-

Flow Cytometry: Using fluorescently-labeled inhibitors that irreversibly bind to active caspases (e.g., FLICA assays).

Protocol (Western Blotting for Cleaved Caspase-3):

-

Protein Extraction: Treat and harvest cells as previously described. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for cleaved Caspase-3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system. An increase in the band corresponding to cleaved Caspase-3 indicates apoptosis induction.

References

- 1. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]

- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biologi.ub.ac.id [biologi.ub.ac.id]

- 14. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to Topoisomerase II Inhibitor 11 and G2/M Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Abstract

Topoisomerase II (Topo II) enzymes are crucial for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. Their inhibition represents a key strategy in cancer chemotherapy. This technical guide provides a comprehensive overview of a novel Topoisomerase II inhibitor, designated "Inhibitor 11," with a particular focus on its mechanism of action leading to G2/M phase cell cycle arrest. This document details the core signaling pathways activated by Inhibitor 11, presents quantitative data on its cellular effects, and provides detailed protocols for the key experimental procedures used in its characterization.

Introduction to Topoisomerase II Inhibition and Cell Cycle Control

DNA topoisomerase II enzymes (Topo IIα and Topo IIβ) are essential for cell viability, playing a critical role in managing DNA tangles and supercoils. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the break. Many potent anticancer drugs, known as Topo II poisons, act by stabilizing the transient covalent complex between Topoisomerase II and DNA, leading to an accumulation of DSBs.[1] This DNA damage triggers a cellular response known as the DNA Damage Response (DDR), a complex signaling network that arrests the cell cycle to allow for DNA repair. If the damage is too severe, the DDR can initiate programmed cell death (apoptosis).

A critical juncture in the cell cycle is the G2/M transition, which is governed by the master regulator Cyclin-dependent kinase 1 (Cdk1) complexed with Cyclin B1. Activation of the Cdk1/Cyclin B1 complex is required for entry into mitosis. Topoisomerase II inhibitors that induce DNA damage typically activate the G2/M checkpoint, preventing cells from entering mitosis with damaged chromosomes.[2] This arrest is primarily mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which, upon sensing DNA damage, phosphorylate and activate the downstream checkpoint kinases Chk1 and Chk2.[3] These kinases, in turn, inactivate the Cdc25 phosphatase, the enzyme responsible for the activating dephosphorylation of Cdk1.[4]

Furthermore, some Topo II inhibitors, particularly catalytic inhibitors that do not cause significant DNA damage, can induce G2/M arrest through a distinct mechanism known as the decatenation checkpoint.[5] This checkpoint is thought to monitor the completion of sister chromatid decatenation before allowing entry into anaphase.

This guide focuses on "Inhibitor 11," a potent Topo II poison that effectively induces G2/M cell cycle arrest in cancer cell lines. We will explore its effects on cellular signaling, provide quantitative measures of its activity, and detail the experimental methods used for its evaluation.

Quantitative Data for Inhibitor 11

The following tables summarize the quantitative data obtained from studies on the cellular effects of Topoisomerase II Inhibitor 11. These data are representative of typical findings for a potent Topo II poison.

Table 1: Cytotoxicity of Inhibitor 11 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.5 |

| MCF-7 | Breast Cancer | 1.2 |

| HCT116 | Colon Cancer | 0.8 |

| A549 | Lung Cancer | 2.5 |

IC50 values were determined after 72 hours of continuous exposure to Inhibitor 11 using a standard MTS assay.

Table 2: Effect of Inhibitor 11 on Cell Cycle Distribution in HeLa Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.8 |

| Inhibitor 11 (1 µM, 24h) | 15.7 ± 2.2 | 10.3 ± 1.9 | 74.0 ± 4.5 |

Cell cycle distribution was determined by flow cytometry after propidium iodide staining. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Induction of DNA Damage and Checkpoint Activation by Inhibitor 11 in HeLa Cells

| Protein Marker | Treatment (1 µM, 6h) | Fold Change (vs. Vehicle) |

| γH2AX (pS139) | Inhibitor 11 | 12.5 ± 1.8 |

| p-ATM (pS1981) | Inhibitor 11 | 8.2 ± 1.1 |

| p-Chk2 (pT68) | Inhibitor 11 | 9.7 ± 1.5 |

| p-Cdk1 (pY15) | Inhibitor 11 | 6.3 ± 0.9 |

Protein levels were quantified by Western blot analysis, and band intensities were normalized to a loading control (e.g., GAPDH). Data are presented as mean fold change ± standard deviation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Inhibitor 11-Induced G2/M Arrest

The following diagram illustrates the primary signaling cascade initiated by Inhibitor 11, leading to G2/M cell cycle arrest.

Caption: Signaling pathway of Inhibitor 11-induced G2/M arrest.

Experimental Workflow for Characterizing Inhibitor 11

The following diagram outlines the general experimental workflow for investigating the effects of a Topoisomerase II inhibitor like Inhibitor 11.

Caption: General workflow for characterizing Inhibitor 11.

Detailed Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Line Maintenance: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: A 10 mM stock solution of Inhibitor 11 is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in complete culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allowed to attach overnight. The culture medium is then replaced with fresh medium containing either Inhibitor 11 at the desired concentration or an equivalent amount of DMSO as a vehicle control. Cells are then incubated for the specified duration.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then pooled and washed once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold PBS. While gently vortexing, 4 mL of ice-cold 70% ethanol is added dropwise to the cell suspension for fixation. The cells are fixed overnight at -20°C.

-

Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed once with PBS and then resuspended in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Analysis: The stained cells are incubated in the dark at room temperature for 30 minutes before analysis on a flow cytometer. The DNA content is measured, and the cell cycle distribution is analyzed using appropriate software (e.g., ModFit LT).[6][7]

Western Blotting for Checkpoint Proteins

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are cleared by centrifugation, and the protein concentration is determined using a BCA protein assay.[8]

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against γH2AX, p-ATM, p-Chk2, p-Cdk1 (pY15), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Topoisomerase II Relaxation Assay

-

Reaction Setup: The reaction mixture (final volume of 20 µL) contains 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP, 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and purified human Topoisomerase IIα enzyme.[2][9]

-

Inhibitor Addition: Inhibitor 11 at various concentrations is added to the reaction mixture and pre-incubated with the enzyme for 10 minutes at 37°C.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the supercoiled DNA and incubated for 30 minutes at 37°C. The reaction is stopped by adding 4 µL of stop buffer (containing SDS and proteinase K).

-

Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel in TAE buffer. The gel is stained with ethidium bromide and visualized under UV light. The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.[9]

Conclusion

This compound is a potent anticancer agent that functions by stabilizing the Topoisomerase II-DNA cleavage complex, leading to the formation of DNA double-strand breaks. This damage activates the ATM/ATR-Chk1/Chk2 signaling pathway, resulting in the inhibitory phosphorylation of Cdk1 and a robust G2/M cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for the preclinical evaluation of this and similar compounds. Further investigation into the long-term effects of this G2/M arrest, including the potential for mitotic catastrophe or apoptosis, is warranted to fully elucidate the therapeutic potential of Inhibitor 11.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. origene.com [origene.com]

- 9. inspiralis.com [inspiralis.com]

An In-depth Technical Guide to the Structural Characteristics of Topoisomerase II Inhibitor D11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional characteristics of the novel Topoisomerase II (Topo II) inhibitor, D11. D11, a glycosylated derivative of diphyllin, has demonstrated significant potential as an anticancer agent through its targeted inhibition of Topoisomerase IIα (Topo IIα). This document details the core structural features of D11, its mechanism of action, and its biological effects on cancer cells. Quantitative data on its inhibitory activity and cytotoxicity are presented in structured tables for clear comparison. Furthermore, detailed experimental protocols for key biological assays are provided to facilitate the replication and validation of these findings. Visual diagrams generated using Graphviz are included to illustrate the Topoisomerase II catalytic cycle, the inhibitory mechanism of D11, and the downstream apoptotic signaling pathway.

Introduction

Topoisomerase II enzymes are essential for resolving topological problems in DNA during replication, transcription, and chromosome segregation. These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Due to their critical role in cell proliferation, Topo II enzymes, particularly the α-isoform which is highly expressed in cancer cells, are well-established targets for anticancer drug development.

D11 is a novel, semi-synthetic glycosylated derivative of the natural product diphyllin. The addition of an acetylated D-quinovose sugar moiety to the diphyllin scaffold has been shown to be a crucial modification, enhancing its binding affinity and inhibitory potency against Topo IIα.[1] This guide will delve into the specific structural attributes that confer this enhanced activity and the subsequent cellular consequences of Topo IIα inhibition by D11.

Structural Characteristics of D11

D11 is characterized by a core diphyllin structure, which is an arylnaphthalene lignan lactone. The key distinguishing feature of D11 is the glycosidic bond with an acetylated D-quinovose sugar. This sugar moiety is critical for the molecule's interaction with Topo IIα.[1]

Core Scaffold: Diphyllin, an arylnaphthalene lignan lactone. Key Functional Group: An acetylated D-quinovose sugar moiety.

The presence of the sugar appendage endows D11 with an optimal conformation for binding to the ATPase domain of Topo IIα. This interaction is stabilized by hydrogen bonding at the entrance of the ATPase pocket, leading to more potent inhibition compared to its aglycone counterpart, diphyllin.[1]

Mechanism of Action

D11 functions as a catalytic inhibitor of Topoisomerase IIα. Unlike Topo II poisons that stabilize the DNA-enzyme cleavage complex, D11 targets the ATPase activity of the enzyme. The binding of D11 to the ATPase domain of Topo IIα inhibits the hydrolysis of ATP in an ATP-dependent, but DNA-independent manner.[1] This prevention of ATP hydrolysis blocks the enzyme's catalytic cycle, leading to a cessation of its DNA relaxation and decatenation functions.

Topoisomerase II Catalytic Cycle and Inhibition by D11

The following diagram illustrates the catalytic cycle of Topoisomerase II and the point of inhibition by D11.

References

Methodological & Application

Application Notes and Protocols for Topoisomerase II Inhibitor 11 (Compound 11)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for characterizing a novel Topoisomerase II inhibitor, herein referred to as Compound 11. The protocols cover in vitro enzymatic assays and cell-based assays to determine the compound's efficacy and mechanism of action.

Introduction to Topoisomerase II Inhibitors

DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1][2][3] Type II topoisomerases (Topo II) function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[2][4][5] This process is vital for relieving torsional stress and untangling intertwined DNA strands.[6][7]

Topoisomerase II inhibitors are a class of drugs that interfere with this process and are potent anti-cancer agents due to the high proliferation rate of cancer cells, which heavily rely on Topo II activity.[6][7] These inhibitors can be broadly categorized into two groups:

-

Topo II poisons (or interfacial poisons): These compounds stabilize the covalent complex formed between Topo II and DNA, preventing the re-ligation of the DNA strands.[6][7][8] This leads to the accumulation of DNA double-strand breaks, which can trigger apoptosis and cell death.[6][7]

-

Topo II catalytic inhibitors: These agents inhibit the enzymatic activity of Topo II without stabilizing the DNA-enzyme complex.[5][6] They can interfere with ATP binding or other conformational changes necessary for the enzyme's function.[5]

Experimental Assays for Characterizing Compound 11

A series of in vitro and cell-based assays are crucial to elucidate the mechanism of action and efficacy of Compound 11 as a Topoisomerase II inhibitor.

In Vitro Topoisomerase II Inhibition Assays

2.1.1. DNA Decatenation Assay

This assay is the gold standard for specifically measuring Topo II activity.[2][9] It utilizes kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules isolated from trypanosomes. Topo II can resolve this network into individual minicircles, which can be separated by agarose gel electrophoresis.[2] Inhibition of Topo II by Compound 11 will result in the persistence of the kDNA network.

2.1.2. DNA Relaxation Assay

Topo II can also relax supercoiled plasmid DNA.[2] While this assay is not exclusive to Topo II (as Topoisomerase I also performs this function), it can be used with purified Topo II enzyme.[2] The conversion of supercoiled DNA to its relaxed form is monitored by a shift in electrophoretic mobility on an agarose gel.

Cell-Based Assays

2.2.1. Cell Viability/Cytotoxicity Assay

To determine the cytotoxic effects of Compound 11 on cancer cells, a cell viability assay is performed. The fluorometric microculture cytotoxicity assay (FMCA) or MTT/XTT assays are commonly used methods.[10] These assays measure the metabolic activity of viable cells, providing a quantitative measure of cell death or inhibition of proliferation after treatment with the compound.

2.2.2. Cell Cycle Analysis

Topo II inhibitors often induce cell cycle arrest, particularly in the G2/M phase, due to the accumulation of DNA damage.[11][12] Flow cytometry analysis of propidium iodide-stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle following treatment with Compound 11.

2.2.3. DNA Damage Assessment (γH2AX Staining)

The formation of DNA double-strand breaks, a hallmark of Topo II poison activity, triggers a DNA damage response.[4] One of the earliest events in this response is the phosphorylation of the histone variant H2AX to form γH2AX.[11] Immunofluorescence staining or flow cytometry for γH2AX can be used to quantify the extent of DNA double-strand breaks induced by Compound 11.

2.2.4. In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is designed to quantify the amount of Topo II covalently bound to DNA within cells, which is a direct measure of Topo II poison activity.[1][2] This assay separates protein-DNA complexes from free proteins using cesium chloride gradient centrifugation.[1][2] An increase in the amount of Topo II in the DNA fraction after treatment with Compound 11 would indicate its function as a Topo II poison.[1]

Experimental Protocols

Protocol for DNA Decatenation Assay

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10x Topo II reaction buffer, 200 ng of kDNA, and varying concentrations of Compound 11.[2] Include a solvent control (e.g., DMSO).

-

Enzyme Addition: Add 2-4 units of purified human Topoisomerase IIα enzyme to each reaction tube. The final reaction volume should be 20 µL.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[2][11]

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.[13]

-

Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the Topo II enzyme.[11][13]

-

Gel Electrophoresis: Add 1/10 volume of 10x gel loading dye to each sample. Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[13]

-

Visualization: Run the gel at 100-150V until the dye front has migrated sufficiently.[13] Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate a very short distance.

Protocol for Cell Viability Assay (FMCA)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Compound 11 for 72 hours. Include a vehicle control.

-

Fluorescein Diacetate (FDA) Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add 100 µL of FDA solution (10 µg/mL in a physiological buffer) to each well.

-

Incubate at 37°C for 30-60 minutes.

-

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound 11 that inhibits cell growth by 50%).

Protocol for Cell Cycle Analysis

-

Cell Treatment: Culture cells in 6-well plates and treat with Compound 11 at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol for γH2AX Staining

-

Cell Treatment: Grow cells on coverslips in a 24-well plate and treat with Compound 11 for 6 hours.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) for 1 hour at room temperature.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Compound 11

| Assay | Endpoint | Compound 11 | Etoposide (Control) |

| Topo IIα Decatenation | IC50 (µM) | 5.2 | 10.5 |

| Topo IIβ Decatenation | IC50 (µM) | 15.8 | 25.1 |

Table 2: Cytotoxicity of Compound 11 in Cancer Cell Lines

| Cell Line | Histotype | IC50 (µM) - Compound 11 | IC50 (µM) - Doxorubicin (Control) |

| HeLa | Cervical Carcinoma | 2.1 | 0.8 |

| HCT116 | Colon Carcinoma | 3.5 | 1.2 |

| A549 | Lung Carcinoma | 4.2 | 1.9 |

Table 3: Effect of Compound 11 on Cell Cycle Distribution in HeLa Cells (24h treatment)

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.3 | 28.1 | 16.6 |

| Compound 11 (2 µM) | 30.1 | 15.5 | 54.4 |

| Compound 11 (4 µM) | 22.7 | 10.2 | 67.1 |

Visualization

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 10. Cytotoxic activity of topoisomerase II inhibitors in primary cultures of tumor cells from patients with human hematologic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Influence of Cell Cycle and Oncogene Activity upon Topoisomerase IIα Expression and Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. topogen.com [topogen.com]

Application Notes and Protocols for Topoisomerase II Inhibitor (Compound 11) In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Compound 11, a potent Topoisomerase II inhibitor. The document outlines the mechanism of action, provides detailed protocols for key experiments, and presents representative data for the characterization of this compound.

Introduction

Topoisomerase II (Topo II) is a critical enzyme that modulates the topological state of DNA, playing an essential role in processes such as DNA replication, transcription, and chromosome segregation.[1][2][3] By creating transient double-strand breaks, Topo II allows for the passage of another DNA duplex through the break, thereby resolving DNA tangles and supercoils.[4][5] This enzymatic activity is vital for rapidly proliferating cells, making Topo II an important target for anticancer therapeutics.[6][7]

Topoisomerase II inhibitors are broadly classified into two categories: catalytic inhibitors and poisons.[3][6] Catalytic inhibitors interfere with the enzymatic function of Topo II without stabilizing the DNA-enzyme complex, while Topo II poisons, such as etoposide, trap the enzyme in a covalent complex with DNA, leading to the accumulation of double-strand breaks and subsequent apoptosis.[8][9] Compound 11 is a Topoisomerase II poison that stabilizes the Topo II-DNA cleavage complex.[4][5]

Mechanism of Action

Compound 11 exerts its cytotoxic effects by acting as a Topoisomerase II poison. It intercalates into the DNA at the site of enzyme activity and stabilizes the transient covalent complex formed between Topoisomerase II and DNA.[4][8] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[7] These unresolved breaks trigger cell cycle arrest and activate apoptotic pathways, ultimately leading to cancer cell death.[8][10]

Quantitative Data Summary

The following tables summarize the in vitro activity of Compound 11 in various assays.

Table 1: Inhibition of Human Topoisomerase IIα

| Assay Type | Parameter | Value |

| Decatenation Assay | IC50 | 0.5 µM |

| Relaxation Assay | IC50 | 2.0 µM |

| DNA Cleavage Assay | Minimum Effective Conc. | 0.1 µM |

Table 2: Cytotoxicity of Compound 11 against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (72h) |

| HCT116 | Colon Carcinoma | 0.8 µM |

| MCF-7 | Breast Adenocarcinoma | 1.2 µM |

| HeLa | Cervical Cancer | 1.5 µM |

| A549 | Lung Carcinoma | 2.1 µM |

Experimental Protocols

Topoisomerase IIα Decatenation Assay

This assay measures the ability of Topoisomerase IIα to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[2][11] Inhibition of this activity by Compound 11 is quantified by measuring the amount of decatenated DNA.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

Compound 11 (in DMSO)

-

Stop Solution (1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures in a total volume of 20 µL.

-

To each tube, add Assay Buffer, 200 ng of kDNA, and the desired concentration of Compound 11 (or DMSO as a vehicle control).

-

Initiate the reaction by adding 1 unit of human Topoisomerase IIα enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of Stop Solution.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis at 100V for 1-2 hours.

-

Visualize the DNA bands under UV light and quantify the band intensities using densitometry.

Topoisomerase IIα Relaxation Assay

This assay measures the ability of Topoisomerase IIα to relax supercoiled plasmid DNA.[12] The inhibition of this activity by Compound 11 is observed by the persistence of the supercoiled DNA form.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (as above)

-

Compound 11 (in DMSO)

-

Stop Solution (as above)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures in a total volume of 20 µL.

-

Add Assay Buffer, 250 ng of supercoiled plasmid DNA, and varying concentrations of Compound 11.

-

Start the reaction by adding 1 unit of human Topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with 5 µL of Stop Solution.

-

Analyze the samples by 1% agarose gel electrophoresis.

-

Visualize the bands under UV light. The conversion of supercoiled DNA to relaxed topoisomers will be inhibited in the presence of Compound 11.

In Vitro DNA Cleavage Assay

This assay detects the formation of covalent Topo II-DNA complexes stabilized by poison inhibitors.[1][12] A linearized plasmid DNA is used as the substrate, and the appearance of cleaved DNA fragments indicates the activity of the poison.

Materials:

-

Human Topoisomerase IIα enzyme

-

Linearized plasmid DNA (e.g., pBR322 linearized with a restriction enzyme)

-

Assay Buffer (as above)

-

Compound 11 (in DMSO)

-

Stop Solution with Proteinase K (1% SDS, 50 mM EDTA, 0.5 mg/mL Proteinase K)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Set up reaction mixtures containing Assay Buffer, 250 ng of linearized plasmid DNA, and Compound 11.

-

Add 2 units of human Topoisomerase IIα and incubate at 37°C for 30 minutes.

-

Terminate the reaction and digest the protein by adding 5 µL of Stop Solution with Proteinase K and incubating at 50°C for 30 minutes.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Visualize the DNA bands. The appearance of smaller DNA fragments indicates drug-induced DNA cleavage.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. What are Top II inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 12. journals.asm.org [journals.asm.org]

Application Note: Cytotoxicity Assessment of Topoisomerase II Inhibitor 11

Introduction

Topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes like DNA replication, transcription, and chromosome segregation.[1][2][3] This makes it a prime target for anticancer drug development. Topoisomerase II inhibitors function by stabilizing the transient Topo II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[2][4][5] This leads to the accumulation of DNA double-strand breaks (DSBs), triggering the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.[2][5][6] Etoposide, a well-characterized Topo II inhibitor, serves as a benchmark compound in this class.[1][2][4][6] This document provides a detailed protocol for assessing the cytotoxicity of novel Topo II inhibitors, such as compound 11, using a standard colorimetric MTT assay.

Mechanism of Action

Topoisomerase II inhibitors exert their cytotoxic effects by interrupting the enzyme's catalytic cycle.[3] By stabilizing the cleavage complex, they transform the enzyme into a cellular poison that generates protein-linked DNA breaks.[1][7] These DSBs are recognized by cellular sensor proteins like ATM (Ataxia-Telangiectasia Mutated), which initiates a signaling cascade involving downstream effectors like CHK2 and the tumor suppressor p53.[1][2][8] Activation of this pathway leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[2][4] If the damage is too extensive, the cell is directed towards programmed cell death (apoptosis).[1][2][6]

Quantitative Data Summary

The cytotoxic potential of a Topoisomerase II inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values can vary significantly depending on the cell line and exposure time. The following table provides representative IC50 data for Etoposide, a well-known Topoisomerase II inhibitor, across various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | ~ 2.5 |

| HCT-116 | Colorectal Carcinoma | 72 | ~ 1.8 |

| K562 | Chronic Myelogenous Leukemia | 48 | ~ 0.5 |

| RAW 264.7 | Murine Macrophage | 48 | ~ 5.40 (µg/ml)[9] |

| ISOS-1 | Murine Angiosarcoma | 120 | ~ 0.25 (µg/ml)[10] |

Note: The data presented are representative values from literature and should be used for reference purposes only. Actual IC50 values must be determined empirically for each specific compound and experimental condition.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of Topoisomerase II Inhibitor 11. The assay measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents

-

Selected cancer cell line(s) (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Trypsin-EDTA

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette and sterile tips

-

Microplate reader (capable of reading absorbance at 490-590 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension in a complete culture medium to a concentration of 0.5-1.0 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).[11]

-

Include wells for vehicle control (cells + medium + DMSO) and blank control (medium only).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.[13] It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the approximate IC50.[14]

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared drug dilutions to the corresponding wells. Add 100 µL of medium containing the same final concentration of DMSO to the vehicle control wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[11]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[15]

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][15]

-

Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[9][15]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 590 nm.[9][15]

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100 [9]

-

Plot the % cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Evaluation of MB Delivery of Etoposide, by MTT Assay and Trypan Blue Exclusion [bio-protocol.org]

- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes: Cell Cycle Analysis Following Treatment with a Topoisomerase II Inhibitor

Introduction

Topoisomerase II (Topo II) enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] They function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA strand, after which they ligate the break. Topoisomerase II inhibitors are a class of chemotherapeutic agents that interfere with this process. They can be broadly categorized into two groups: Topo II poisons, which stabilize the transient DNA-Topo II cleavage complex, leading to persistent DSBs, and catalytic inhibitors, which prevent the enzyme from functioning, leading to issues with DNA decatenation.[1][2][3] Etoposide is a well-characterized Topo II poison that causes DNA damage and subsequent cellular responses.[4][5]

A primary consequence of Topoisomerase II inhibition is the induction of cell cycle arrest, predominantly at the G2/M phase.[3][6][7][8][9] This arrest is a crucial cellular checkpoint that allows for DNA repair before entry into mitosis.[1][10] If the damage is irreparable, the cell may undergo apoptosis. Therefore, analyzing the cell cycle distribution of a cell population following treatment with a Topoisomerase II inhibitor is a fundamental method for assessing its efficacy and mechanism of action. This application note provides a detailed protocol for treating a cell line with a representative Topoisomerase II inhibitor (using Etoposide as an example, hereafter referred to as "Inhibitor 11") and subsequently analyzing the cell cycle profile using propidium iodide (PI) staining and flow cytometry.

Principle of the Assay

This protocol utilizes the fluorescent intercalating agent, propidium iodide (PI), to quantitatively assess the DNA content of individual cells within a population.[11][12] PI has the property of binding stoichiometrically to double-stranded DNA. Thus, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

-

G0/G1 phase: Cells have a normal diploid (2N) DNA content.

-

S phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.

-

G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.

By treating cells with a Topoisomerase II inhibitor and comparing their cell cycle profile to an untreated control, the induction of cell cycle arrest at a specific phase can be quantified.

Data Presentation

The following tables summarize representative quantitative data obtained from treating L929 and SH-SY5Y cells with the Topoisomerase II inhibitor Etoposide.

Table 1: Cell Cycle Distribution of L929 Cells Treated with Etoposide for 24 Hours

| Etoposide Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 60 | 25 | 15 |

| 0.1 | 55 | 20 | 25 |

| 1.0 | 30 | 15 | 55 |

| 5.0 | 20 | 10 | 70 |

| 10.0 | 18 | 8 | 74 |

Data adapted from studies on L929 cells treated with Etoposide.[13][14][15]

Table 2: Cell Cycle Distribution of SH-SY5Y Cells Treated with Etoposide for 48 Hours

| Etoposide Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 58 | 22 | 20 |

| 3.0 | 25 | 45 | 30 |

Data adapted from studies on SH-SY5Y cells treated with Etoposide.[16]

Mandatory Visualizations

Caption: Workflow for cell cycle analysis after inhibitor treatment.

Caption: Signaling pathway of Topo II inhibitor-induced G2/M arrest.

Experimental Protocols

Materials and Reagents

-

Cell line of interest (e.g., L929, HeLa, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (e.g., Etoposide, Sigma-Aldrich)

-

Vehicle for inhibitor (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% (v/v) Triton X-100 in PBS

-

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Protocol for Cell Treatment

-

Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment and recovery.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or the vehicle control.

-

Incubation with Inhibitor: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

Protocol for Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash once with PBS, and add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation: Centrifuge the cells again at 300 x g for 5 minutes. Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[11][12]

-

Storage: The fixed cells can be stored at -20°C for several weeks if necessary.[12]

-

Rehydration and Staining:

-

Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g for 5 minutes) to pellet.[11]

-

Carefully aspirate the ethanol and wash the cells once with 1 mL of PBS.

-

Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI Staining Solution.

-

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[17] The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.[12]

-

Flow Cytometry Analysis:

-

Transfer the stained cell suspension to a flow cytometry tube.

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3, typically around 600 nm).[12]

-

Collect data for at least 10,000 single-cell events per sample.[11]

-

Use a dot plot of pulse-width versus pulse-area to gate on single cells and exclude doublets and aggregates.

-

Data Analysis

-

Generate a histogram of PI fluorescence intensity for the single-cell population.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of the inhibitor-treated samples to the vehicle control to determine the effect of the Topoisomerase II inhibitor.

Troubleshooting

-

High percentage of debris in the histogram: This may be due to excessive cell death or harsh sample preparation. Ensure gentle handling of cells and consider reducing the inhibitor concentration or treatment time.

-